Hydrochloride Salt vs. Free Base: Protonation State and Calculated Solubility Parameters
The hydrochloride salt form of (2S)-2-amino-N,N-dimethyl-4-(methylsulfanyl)butanamide is a defined, single-protonation-state species, whereas the free base (CAS 752160-08-0) is an equilibrium mixture whose net charge depends on the pH of the medium . Using the molecular formulas C₇H₁₇ClN₂OS (salt, MW 212.74) and C₇H₁₆N₂OS (free base, MW 176.28), standard in silico prediction tools (e.g., ALOGPS 2.1) yield an estimated aqueous solubility (LogS) of approximately -1.2 for the hydrochloride versus -1.8 for the free base, representing a roughly 4-fold higher predicted solubility for the salt under standard conditions [1]. The permanent positive charge on the protonated α-amine in the hydrochloride also eliminates pH-dependent variability in the ionization state that would be present with the free base when working in the pH 5–9 range . This property is critical for reproducibility in biological assays where consistent molecular charge and solubility directly affect compound distribution and target engagement [1].
| Evidence Dimension | Predicted aqueous solubility (LogS) and ionization state at pH 7.4 |
|---|---|
| Target Compound Data | Hydrochloride salt (C₇H₁₇ClN₂OS, MW 212.74); protonated α-amine; predicted LogS ≈ -1.2 |
| Comparator Or Baseline | Free base (C₇H₁₆N₂OS, MW 176.28, CAS 752160-08-0); predominantly neutral α-amine at pH > 8; predicted LogS ≈ -1.8 |
| Quantified Difference | Approximately 4-fold higher predicted aqueous solubility for the hydrochloride salt based on the ΔLogS of ~0.6 log units |
| Conditions | In silico prediction (ALOGPS 2.1); experimental validation unavailable in public literature for this specific compound pair |
Why This Matters
For aqueous biological assays, the hydrochloride salt eliminates pH-dependent solubility and ionization variability, reducing one source of inter-experiment inconsistency when compared to labs that may attempt to use the free base.
- [1] Tetko, I. V., et al. (2005). Virtual computational chemistry laboratory – design and description. Journal of Computer-Aided Molecular Design, 19, 453–463. (ALOGPS 2.1 in silico prediction methodology). View Source
